molecular formula C7H10ClN3 B2448595 2-Tert-butyl-4-chloro-1,3,5-triazine CAS No. 1417517-78-2

2-Tert-butyl-4-chloro-1,3,5-triazine

Cat. No.: B2448595
CAS No.: 1417517-78-2
M. Wt: 171.63
InChI Key: IORDUCIBYMFXQP-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-chloro-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of a tert-butyl group and a chlorine atom on the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-chloro-1,3,5-triazine typically involves the reaction of cyanuric chloride with tert-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The general reaction scheme is as follows:

Cyanuric chloride+tert-butylamineThis compound\text{Cyanuric chloride} + \text{tert-butylamine} \rightarrow \text{this compound} Cyanuric chloride+tert-butylamine→this compound

The reaction is usually performed at a temperature range of 0-5°C to ensure the selective substitution of one chlorine atom with the tert-butyl group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-chloro-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl peroxide.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: The major products are substituted triazines with various functional groups replacing the chlorine atom.

    Oxidation: The major products include tert-butyl alcohol and tert-butyl peroxide.

    Reduction: The major products are dihydrotriazines with reduced aromaticity.

Scientific Research Applications

2-Tert-butyl-4-chloro-1,3,5-triazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives. Its unique reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the production of agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

2-Tert-butyl-4-chloro-1,3,5-triazine can be compared with other similar compounds in the triazine family:

    2-Chloro-4,6-diamino-1,3,5-triazine: This compound lacks the tert-butyl group, making it less hydrophobic and less sterically hindered.

    2,4,6-Trichloro-1,3,5-triazine: This compound has three chlorine atoms, making it more reactive towards nucleophilic substitution reactions.

    2,4-Diamino-6-chloro-1,3,5-triazine: The presence of amino groups increases its solubility in water and its potential for hydrogen bonding.

The uniqueness of this compound lies in its combination of a tert-butyl group and a chlorine atom, which imparts distinct chemical properties and reactivity.

Biological Activity

2-Tert-butyl-4-chloro-1,3,5-triazine (TBCT) is a compound of significant interest in the field of medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Overview of this compound

TBCT belongs to the triazine family of compounds, which are known for their varied applications in herbicides, pharmaceuticals, and as intermediates in organic synthesis. The presence of the tert-butyl group and chlorine atom in its structure contributes to its unique chemical properties and biological activities.

Target Interactions

TBCT interacts with various biological targets including enzymes and receptors. The mechanisms through which it exerts its effects can include:

  • Competitive Inhibition : TBCT may compete with natural substrates for binding sites on enzymes.
  • Allosteric Modulation : It can bind to sites other than the active site, leading to conformational changes in enzyme structure.
  • Covalent Binding : TBCT may form stable covalent bonds with target proteins, altering their function.

Biochemical Pathways

The compound influences several biochemical pathways:

  • Cell Signaling : TBCT impacts cellular signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression : It modulates gene expression related to stress responses and metabolic processes.
  • Metabolic Flux : TBCT may alter the levels of metabolites by interacting with key metabolic enzymes.

Antimicrobial Properties

Research indicates that TBCT exhibits antimicrobial activity against a range of pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Activity

Studies have demonstrated that TBCT possesses anticancer properties. For instance:

  • In a study involving ICR/Ha mice, TBCT was found to reduce the incidence of tumors induced by benzo[alpha]pyrene. This suggests its potential as a chemopreventive agent .
  • The compound was observed to induce apoptosis in cancer cell lines through the activation of caspase pathways, highlighting its role in cancer therapy.

Herbicidal Effects

As an herbicide, TBCT has been evaluated for its effectiveness in controlling weed species. Its mode of action includes inhibiting photosynthesis and disrupting metabolic processes in target plants.

Case Studies

  • In Vivo Studies on Anticancer Effects :
    • A study involving dietary administration of TBCT showed a significant reduction in tumor formation in mice exposed to carcinogens. The compound effectively lowered both the number of tumors per mouse and overall tumor incidence .
  • Toxicological Assessments :
    • Toxicological studies conducted on rabbits indicated that high doses of TBCT led to mild adverse effects such as reduced weight gain and transient sedation. However, recovery was noted after cessation of exposure .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Chloro-4,6-diamino-1,3,5-triazineLacks tert-butyl groupLess hydrophobic; lower activity
2,4-Diamino-6-chloro-1,3,5-triazineContains amino groupsIncreased solubility; higher activity
2,4,6-Trichloro-1,3,5-triazineMore reactive due to three chlorine atomsHigher reactivity; broader applications

Properties

IUPAC Name

2-tert-butyl-4-chloro-1,3,5-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-7(2,3)5-9-4-10-6(8)11-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORDUCIBYMFXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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